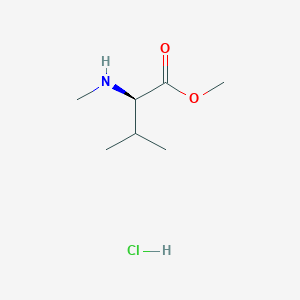

(R)-Methyl 3-methyl-2-(methylamino)butanoate hydrochloride

Description

(R)-Methyl 3-methyl-2-(methylamino)butanoate hydrochloride is a chiral amino ester hydrochloride salt with a stereogenic center at the C2 position (R-configuration). Its structure features a methyl group at the C3 position of the butanoate backbone and a methylamino substituent at C2, protonated as a hydrochloride salt. This compound is typically synthesized via reductive amination or alkylation of amino acid esters, followed by acid-mediated salt formation. Its physicochemical properties, including solubility in polar solvents and crystalline stability, make it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name |

methyl (2R)-3-methyl-2-(methylamino)butanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)6(8-3)7(9)10-4;/h5-6,8H,1-4H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLHGHUMLSLOID-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thionyl Chloride-Mediated Methyl Ester Formation

The esterification of L-valine to form methyl esters serves as a foundational step. Patent CN101898973A details a high-purity synthesis of L-valine methyl ester hydrochloride using thionyl chloride (SOCl₂) in anhydrous methanol. The protocol involves cooling methanol to -8°C to -10°C, followed by gradual SOCl₂ addition to minimize exothermic side reactions. After refluxing at 60–70°C for 7–9 hours, the product is recrystallized from anhydrous methyl-ethyl ether, achieving 60–65% yield. This method avoids racemization due to controlled temperatures and stoichiometric SOCl₂ ratios (n(SOCl₂):n(valine) = 1–1.5:1).

Introduction of the Methylamino Group

Reductive Amination Pathways

The PMC6245419 study synthesizes analogous methylamino esters via reductive amination of α-keto esters with methylamine. For example, (2S)-methyl 3-methyl-2-[(2-phenyl-1H-imidazol-4-yl)methylamino]butanoate was prepared in 73% yield using (S)-valine methyl ester hydrochloride and a phenylimidazole aldehyde. Key parameters include:

Nucleophilic Substitution

EP2690096B1 describes methylamine (25–40% aqueous or alcoholic solution) reacting with nitro intermediates at 80–90°C. Applying this to 3-methyl-2-bromobutanoate methyl ester could yield the methylamino derivative, though competing elimination reactions necessitate precise pH control.

Enantioselective Synthesis of the (R)-Configuration

Asymmetric Hydrogenation

Patent US8258338B2 discloses enantioselective hydrogenation of β-aminoketone sulfonates using transition-metal catalysts. For example, (S)-(−)-3-N-methylamino-1-(2-thienyl)-1-propanol was synthesized with >85% ee using a rhodium-diphosphine ligand system under 5–50 bar H₂. Adapting this to 3-methyl-2-(methylamino)butanoate methyl ester would involve:

Chiral Resolution

The PMC6245419 study isolates enantiomers via recrystallization of diastereomeric salts. For instance, (2S)-configured esters were resolved using L-tartaric acid, suggesting that (R)-methyl 3-methyl-2-(methylamino)butanoate could be similarly purified with D-tartaric acid.

Hydrochloride Salt Formation

Direct HCl Gas Treatment

Post-esterification, treating the free base with HCl gas in diethyl ether precipitates the hydrochloride salt. The CN101898973A method achieves >98% purity via recrystallization from methanol/ether mixtures.

Acidic Workup

EP2690096B1 isolates intermediates by adding concentrated HCl to reaction mixtures, yielding crystalline hydrochlorides after cooling. This approach avoids additional purification steps but requires precise pH monitoring.

Comparative Analysis of Synthetic Routes

*Theoretical projection based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-methyl-2-(methylamino)butanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted amines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antidepressant Development

One of the notable applications of (R)-Methyl 3-methyl-2-(methylamino)butanoate hydrochloride is its role as an intermediate in the synthesis of antidepressants. It is structurally related to compounds used in the treatment of depression and anxiety disorders. For instance, it can be utilized in the synthesis of enantiomerically pure amines that serve as precursors for selective serotonin reuptake inhibitors (SSRIs) and other antidepressants .

1.2 Antiviral Properties

Recent studies have indicated that this compound may have antiviral properties. It has been investigated for its potential to treat viral infections such as hepatitis B virus (HBV) and hepatitis C virus (HCV). The compound's ability to activate Toll-like receptors (TLRs), which play a crucial role in the immune response, suggests it could be effective in enhancing antiviral immunity .

Synthesis Methodologies

2.1 Enantiomeric Purity and Synthesis Techniques

The synthesis of this compound typically involves chiral resolution techniques to ensure high enantiomeric purity. Various methods, including enzymatic resolution and asymmetric synthesis using chiral catalysts, have been explored to achieve the desired stereochemistry efficiently .

2.2 Multicomponent Reactions

Multicomponent reactions (MCRs) have emerged as a powerful strategy for synthesizing complex molecules involving this compound. MCRs allow for the simultaneous formation of multiple bonds and functional groups, streamlining the synthetic process and improving yields .

Case Studies

3.1 Case Study: Antidepressant Synthesis

A notable case study involves the use of this compound in synthesizing a new class of antidepressants with enhanced efficacy and reduced side effects. Researchers reported successful synthesis pathways leading to compounds exhibiting better pharmacokinetic profiles compared to existing medications .

3.2 Case Study: Antiviral Activity

In another study focusing on antiviral applications, researchers synthesized derivatives of this compound and evaluated their activity against HBV and HCV in vitro. The results indicated that certain derivatives significantly inhibited viral replication, suggesting potential therapeutic applications in treating viral infections .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Application Area |

|---|---|---|

| This compound | Structure | Antidepressants, Antivirals |

| Duloxetine | Structure | Antidepressants |

| Other SSRIs | Structure | Depression |

Mechanism of Action

The mechanism of action of ®-Methyl 3-methyl-2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the compound’s binding affinity and selectivity. The pathways involved may include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Key Difference : Features a 3,3-dimethyl group instead of a single 3-methyl substituent.

(2S)-Methyl 3-methyl-2-[(2-phenyl-1H-imidazol-4-yl)methylamino]butanoate (3b)

- Key Difference : Incorporates a phenylimidazole substituent at the C2 position.

- Impact : The aromatic group enhances π-π stacking interactions with biological targets, likely improving receptor binding affinity but reducing solubility in aqueous media .

Methyl (S)-2-(Ethylamino)-3,3-dimethylbutanoate Hydrochloride

- Key Difference: Ethylamino group replaces methylamino at C2.

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

Physicochemical Properties

¹H-NMR Spectral Features

| Compound Name | Key ¹H-NMR Signals (δ, DMSO-d6) | Notable Peaks |

|---|---|---|

| Target Compound | 3.89–3.86 (m, 1H, CHNH), 1.02 (s, 9H, (CH₃)₃C) | Tert-butyl group confirms 3,3-dimethyl substitution |

| (2S)-Methyl 3-methyl-2-[(2-phenylimidazol-4-yl)methylamino]butanoate | 7.84 (d, 2H, ArH), 6.99 (s, 1H, HIm) | Aromatic protons indicate phenylimidazole moiety |

| Methyl 1-(Methylamino)cyclobutanecarboxylate | 2.15–2.12 (m, 2H, cyclobutane CH₂) | Cyclobutane ring protons confirm rigidity |

LCMS and HPLC Data

| Compound Name | LCMS [M+H]⁺ | HPLC Retention Time (min) | Analysis Condition |

|---|---|---|---|

| Methyl 1-(Methylamino)cyclobutanecarboxylate | 411 | 1.18 | SMD-TFA05 |

| Target Compound | Not reported | Not reported | N/A |

| Methyl (S)-2-(Ethylamino)-3,3-dimethylbutanoate | 172.5 | 0.52 | SMD-TFA05 |

The absence of LCMS data for the target compound suggests its characterization relied on NMR and elemental analysis, whereas others (e.g., m/z 411 in ) are validated for purity in drug discovery pipelines .

Biological Activity

(R)-Methyl 3-methyl-2-(methylamino)butanoate hydrochloride, also known as a derivative of methylated amino acids, has garnered interest in the pharmaceutical field due to its potential biological activities. This compound is primarily studied for its interactions with various biomolecules and its implications in therapeutic applications, particularly in the context of neurological and metabolic disorders.

The molecular formula of this compound is . It features a methylated amino acid structure, which is crucial for its biological activity. The compound's synthesis involves standard organic chemistry techniques, often utilizing chiral pools to ensure the desired enantiomer is produced.

Research indicates that this compound may exhibit several mechanisms of action:

- Neurotransmitter Modulation : Preliminary studies suggest that the compound can influence neurotransmitter systems, particularly those involving glutamate and GABA, leading to potential anticonvulsant effects .

- Calcium Channel Interaction : Similar compounds have shown the ability to inhibit calcium currents mediated by L-type calcium channels, which might be a mechanism through which this compound exerts its effects on neuronal excitability .

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:

- Anticonvulsant Activity : In vivo studies using animal models have demonstrated significant anticonvulsant properties. For instance, it was noted that the compound provided substantial protection against pentylenetetrazole-induced seizures, with effective doses showing enhanced protective effects over time .

- Toxicological Assessments : Toxicity studies revealed that while the compound exhibits potent biological activity, it maintains a favorable safety profile with minimal hepatotoxicity and low interaction with cytochrome P450 enzymes, suggesting a lower risk for drug-drug interactions .

Case Study 1: Anticonvulsant Efficacy

A study conducted on mice indicated that administration of this compound at varying doses resulted in a dose-dependent reduction in seizure frequency and severity. The median effective dose (ED50) was calculated to be approximately 45.6 mg/kg, indicating strong anticonvulsant potential compared to control groups treated with standard medications like valproic acid .

Case Study 2: Metabolic Stability

In metabolic stability assays using human liver microsomes, this compound exhibited high metabolic stability, with less than 5% conversion into metabolites over a defined exposure period. This characteristic is critical for maintaining therapeutic levels in clinical settings .

Data Tables

| Study | Parameter | Result |

|---|---|---|

| Anticonvulsant Efficacy | ED50 (mg/kg) | 45.6 |

| Toxicity Assessment | Hepatotoxicity | Negligible |

| Metabolic Stability | % Parent Compound Remaining | >95% after 60 min |

Q & A

Q. What synthetic routes are optimized for (R)-Methyl 3-methyl-2-(methylamino)butanoate hydrochloride, and how are intermediates characterized?

The compound is synthesized via a multi-step process involving tert-butoxycarbonyl (Boc) protection, alkylation, and deprotection. For example, methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate undergoes HCl/dioxane treatment to remove the Boc group, yielding the hydrochloride salt . Intermediates are characterized using 1H-NMR (e.g., δ 9.00 ppm for NH protons) and LCMS (m/z 172.5 [M+H]+) to confirm structural integrity and purity .

Q. What analytical methods are recommended for purity assessment of this compound?

Reverse-phase HPLC (C18 column with acetonitrile/water gradients) and LCMS are standard for purity analysis. Retention times (e.g., 0.52 minutes under SMD-TFA05 conditions) and mass spectra (m/z 172.5 [M+H]+) are critical for validation . 1H-NMR in DMSO-d6 resolves stereochemical features, such as methyl group splitting patterns (δ 1.04 ppm for tert-butyl) .

Q. How should this hygroscopic compound be stored to ensure stability?

Store under inert gas (e.g., nitrogen) at –20°C in airtight containers. Avoid exposure to moisture, as hydrochloride salts are prone to hydrolysis. Pre-dried solvents (e.g., THF or DMF) are recommended for reactions involving this compound .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during synthesis of the (R)-configured product?

Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polar mobile phases (hexane/isopropanol with 0.1% trifluoroacetic acid). Compare retention times with authentic standards. For synthetic control, employ asymmetric catalysis (e.g., Evans’ oxazolidinone auxiliaries) during the alkylation step to minimize racemization .

Q. What mechanistic insights explain low yields in the final deprotection step?

Incomplete Boc removal using HCl/dioxane may result from insufficient acid concentration or reaction time. Monitor reaction progress via TLC (silica gel, ninhydrin staining) or LCMS . Optimize conditions: increasing HCl stoichiometry (e.g., 4 equivalents) and extending stirring time (up to 2 hours) can improve yields to >95% .

Q. How to address conflicting NMR and LCMS data during characterization?

Discrepancies between NMR (e.g., unexpected splitting) and LCMS (m/z matching) may arise from residual solvents or diastereomeric byproducts. Purify via preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile) and re-analyze. For persistent issues, perform 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals .

Q. What strategies mitigate hygroscopicity-induced side reactions during coupling reactions?

Pre-dry the compound via azeotropic distillation with toluene. Use anhydrous solvents (e.g., THF or DCM) and molecular sieves (3Å) in reaction mixtures. For peptide couplings, activate carboxylates with EDC/HOBt under inert atmosphere to suppress hydrolysis .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

Q. Table 2: Common Analytical Challenges

| Issue | Diagnostic Tool | Solution |

|---|---|---|

| Enantiomeric impurity | Chiral HPLC | Optimize mobile phase polarity |

| Hydrolysis byproducts | LCMS (m/z +18 for H2O) | Use anhydrous conditions |

| Signal overlap in NMR | 2D NMR (COSY/HSQC) | Purify via preparative HPLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.